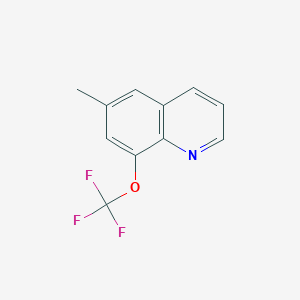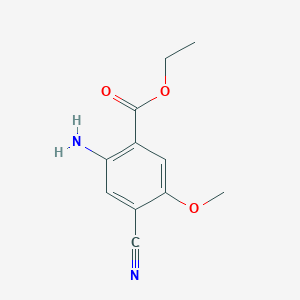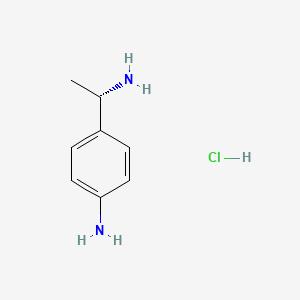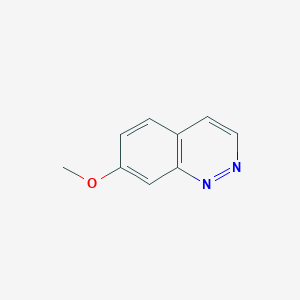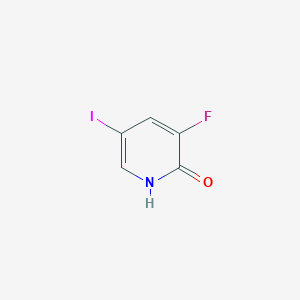
3-Fluoro-2-hydroxy-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyridines It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodopyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 3-fluoropyridin-2(1H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of 3-Fluoro-5-iodopyridin-2(1H)-one may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and coupled products with extended aromatic systems.
Applications De Recherche Scientifique
3-Fluoro-5-iodopyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-chloropyridin-2(1H)-one
- 3-Fluoro-5-bromopyridin-2(1H)-one
- 3-Fluoro-5-methylpyridin-2(1H)-one
Uniqueness
Compared to its analogs, 3-Fluoro-5-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems and its utility in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H3FINO |
|---|---|
Poids moléculaire |
238.99 g/mol |
Nom IUPAC |
3-fluoro-5-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3FINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
Clé InChI |
ONQHMUYQFHVHPS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
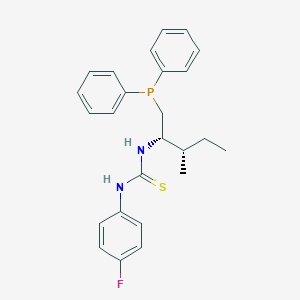
![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)
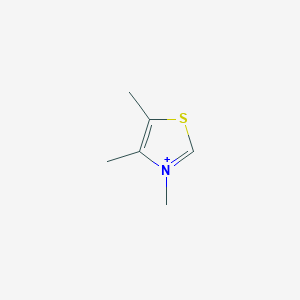
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)

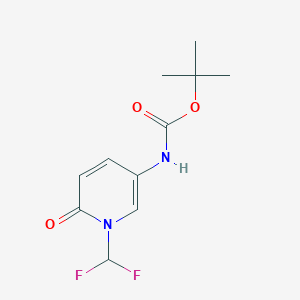

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
